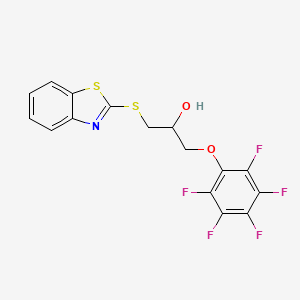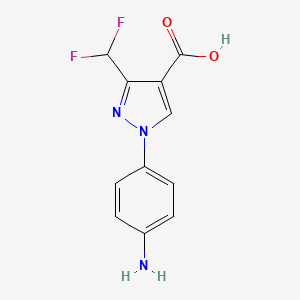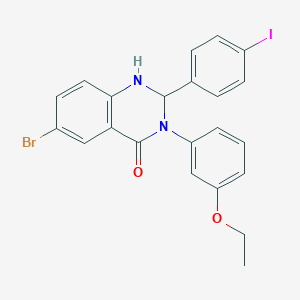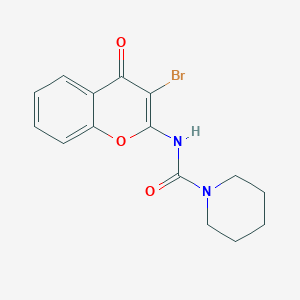
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-(pentafluorophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-(2,3,4,5,6-PENTAFLUOROPHENOXY)-2-PROPANOL is a complex organic compound that features a benzothiazole ring, a pentafluorophenoxy group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-(2,3,4,5,6-PENTAFLUOROPHENOXY)-2-PROPANOL typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate electrophile.
Introduction of the Pentafluorophenoxy Group: This step may involve nucleophilic aromatic substitution (SNAr) reactions where a pentafluorophenol reacts with a suitable leaving group on the benzothiazole ring.
Attachment of the Propanol Moiety: This can be done through various methods, such as the reaction of an epoxide with a nucleophile or the reduction of a corresponding ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could convert the benzothiazole ring to more saturated derivatives.
Substitution: The pentafluorophenoxy group may participate in nucleophilic substitution reactions, given the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole and fluorinated aromatic rings are often explored as catalysts or catalyst precursors in organic synthesis.
Materials Science: Such compounds can be used in the development of advanced materials, including polymers and coatings.
Biology and Medicine
Drug Development: The unique structure of this compound may make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Electronics: Use in the development of electronic materials due to the presence of fluorinated aromatic rings.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and fluorinated aromatic group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-phenoxy-2-propanol: Similar structure but lacks the fluorine atoms.
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-(trifluoromethylphenoxy)-2-propanol: Contains a trifluoromethyl group instead of pentafluorophenoxy.
Uniqueness
The presence of the pentafluorophenoxy group in 1-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-(2,3,4,5,6-PENTAFLUOROPHENOXY)-2-PROPANOL makes it unique compared to similar compounds. The electron-withdrawing nature of the fluorine atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C16H10F5NO2S2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-3-(2,3,4,5,6-pentafluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C16H10F5NO2S2/c17-10-11(18)13(20)15(14(21)12(10)19)24-5-7(23)6-25-16-22-8-3-1-2-4-9(8)26-16/h1-4,7,23H,5-6H2 |
InChI Key |
QHLXKJCOQCQHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(COC3=C(C(=C(C(=C3F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([5-(2-Chlorophenyl)isoxazol-3-YL]methyl)amine](/img/structure/B10905538.png)
![Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10905551.png)
 4-bromopyrazolyl ketone](/img/structure/B10905561.png)
![Ethyl 2-(3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905562.png)
![(4Z)-2-(4-iodophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10905565.png)

![N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide](/img/structure/B10905576.png)
![methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905588.png)



![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10905594.png)
![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
![1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10905605.png)
